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nickel;palladium

Electrocatalysis Biomass conversion Hydrogenation

Monometallic Ni catalysts deactivate rapidly; pure Pd systems are cost-prohibitive. Ni-Pd alloy (CAS 106747-79-9) resolves both limitations via synergistic bimetallic electronic and geometric effects: • 20-fold rate enhancement (Ni82Pd18) over pure Ni at 0.1 V vs. RHE for aldehyde hydrogenation • TOF of 1387 mol molmetal⁻¹ h⁻¹ matching pure Pd at reduced precious metal cost • P-doped Ni-Pd/MWCNT delivers 3.1× higher current density (1897.76 mA/cm²) for urea fuel cells Available as gauze, powder, or mesh (Ni25Pd75 to Ni95Pd5). Supports continuous flow pharma manufacturing with no detectable metal leaching after multiple cycles.

Molecular Formula NiPd3
Molecular Weight 378 g/mol
CAS No. 106747-79-9
Cat. No. B034936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namenickel;palladium
CAS106747-79-9
SynonymsNi-Pd alloy
nickel-palladium alloy
Molecular FormulaNiPd3
Molecular Weight378 g/mol
Structural Identifiers
SMILES[Ni].[Pd].[Pd].[Pd]
InChIInChI=1S/Ni.3Pd
InChIKeyIGWIYXUTBNGZFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 10 mm / 20 mm / 100 mm / 150 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nickel-Palladium Alloy Identity and Structure


Nickel;palladium (CAS 106747-79-9), also designated as nickel-palladium alloy or Ni-Pd alloy, is a bimetallic system characterized by complete miscibility in the solid state at elevated temperatures, forming a continuous face-centered cubic (fcc) solid solution [1]. This alloy system, with a molecular formula of NiPd₃ and molecular weight of 378 g/mol, is cataloged in the MeSH database under Registry Number 106747-79-9 and is mapped to both *Nickel and *Palladium entries [1]. The material is commercially available in various physical forms including gauze, powder, and mesh configurations with compositions typically ranging from Ni25Pd75 to Ni95Pd5 depending on the specific application requirements [2].

Bimetallic Synergy: Why Ni-Pd Substitution Fails


Monometallic nickel or palladium catalysts cannot be simply interchanged with Ni-Pd bimetallic systems because the alloy exhibits synergistic electronic and geometric effects absent in the individual pure metals. Alloying Pd with Ni tunes the electronic structure, lowers overpotential, and enhances selectivity in ways that cannot be achieved by physically mixing the monometallic components [1]. The bimetallic system demonstrates superior stability, reduced metal leaching, and higher Faradaic efficiencies compared to its monometallic counterparts under identical reaction conditions [1][2]. The presence of Ni in the alloy increases selectivity in competitive hydrogenation reactions through geometric effects caused by dilution of Pd with Ni and partial poisoning of Pd-Ni ensembles by firmly held adspecies, a mechanism that is fundamentally unavailable in pure Pd or Ni catalysts [2].

Ni-Pd Comparative Performance Evidence


Electrocatalytic Benzaldehyde Hydrogenation Rate vs. Pure Ni

Alloying Ni with Pd in nanoporous nanowire Ni82Pd18 catalyst reduces the overpotential of benzaldehyde hydrogenation and yields a reaction rate 20 times higher than that of pure Ni at 0.1 V vs. RHE [1]. The turnover frequency (TOF) for the Ni82Pd18 catalyst reaches 1387 mol molmetal⁻¹ h⁻¹ at -0.1 V vs. RHE, substantially exceeding npnw-Ni (60 mol molmetal⁻¹ h⁻¹) and comparable to np-Pd (1306 mol molmetal⁻¹ h⁻¹) under identical conditions [1].

Electrocatalysis Biomass conversion Hydrogenation

P-Doped Ni-Pd Urea Fuel Cell Anode Performance

The addition of phosphorus (P) to Ni-Pd/MWCNT bimetallic catalyst significantly enhances catalytic activity, yielding a current density of 1897.76 mA/cm² (vs. Ag/AgCl) at 0.45 V in 3 M KOH/1.0 M urea alkaline aqueous solution, compared to only 604.87 mA/cm² for the catalyst without P [1]. The P-containing catalyst assembled in a urea-O₂ fuel cell delivered a peak power density of 3.825 mW/cm² at 60°C, approximately 5.0 times higher than the 0.756 mW/cm² obtained with the non-P catalyst at 25°C [1].

Fuel cells Electrocatalysis Energy conversion

Continuous Flow Suzuki Coupling Stability and Leaching

Ni-Pd/MWCNTs bimetallic catalyst containing only 7.9% Ni and 0.81% Pd (by ICP-OES) demonstrates remarkable reusability in continuous flow Suzuki cross-coupling reactions, with no detectable leaching of metal nanoparticles after multiple reaction cycles [1]. The catalyst enables high steady-state product yields at a flow rate of 0.6 mL/min and 130°C for prolonged continuous processing, whereas monometallic Pd catalysts typically suffer from significant metal leaching under similar flow conditions [1].

Cross-coupling Continuous flow Pharmaceutical synthesis

Hydrocarbon Steam Reforming Activity and Selectivity vs. Ni

Ni-Pd/γ-Al₂O₃ bimetallic catalyst exhibits significantly higher activity and hydrogen selectivity than Ni/γ-Al₂O₃ catalyst under identical partial oxidation and steam reforming (POSR) conditions for n-octane [1]. Pure Ni/γ-Al₂O₃ catalysts rapidly lost activity during the POSR process due to particle size increase and carbon deposition, whereas the bimetallic Ni-Pd formulation showed enhanced catalytic stability with no substantial difference between fresh and spent catalysts in SEM and TG analysis [1].

Hydrogen production Steam reforming Partial oxidation

CeO₂-Modified Catalyst Hydroisomerization Selectivity vs. Pd

NiPdCe egg-shell bifunctional catalyst demonstrates higher capability for hydroisomerization reactions compared to PdCC catalyst, while both exhibit high 1-butyne conversion and selectivity to 1-butene [1]. The NiPdCe catalyst shows a distinct shift toward hydroisomerization pathways, whereas the PdCC catalyst favors hydrogenation, indicating that Ni incorporation tunes the reaction selectivity in a manner that cannot be achieved with pure Pd formulations [1].

Petrochemicals Hydroisomerization Selective hydrogenation

Butadiene Hydrogenation Selectivity vs. Pure Pd

The presence of Ni in Pd-Ni/SiO₂ catalysts increases the selectivity of competitive hydrogenation of 1,3-butadiene in propene or 1-butene streams compared to pure Pd catalysts [1]. The enhanced selectivity is attributed to geometric effects caused by dilution of Pd with Ni and partial poisoning of Pd-Ni ensembles by firmly held adspecies, a bimetallic-specific mechanism that suppresses over-hydrogenation to alkanes [1].

Selective hydrogenation Petrochemical refining Alkene purification

Optimal Application Scenarios for Ni-Pd


Continuous Flow Pharmaceutical Synthesis

Ni-Pd/MWCNTs catalyst enables high-throughput continuous flow production of biaryl pharmaceutical intermediates with no detectable metal leaching after multiple cycles [1]. The catalyst's stability at 0.6 mL/min flow rate and 130°C supports 24/7 manufacturing operations without catalyst bed replacement, directly addressing GMP requirements for low metal contamination in final drug substances [1].

Biomass-Derived Aldehyde Electrocatalytic Hydrogenation

The 20-fold reaction rate enhancement of Ni82Pd18 over pure Ni at 0.1 V vs. RHE makes this catalyst economically viable for room-temperature electrocatalytic hydrogenation of biomass-derived aldehydes [1]. The TOF of 1387 mol molmetal⁻¹ h⁻¹ matches pure Pd performance at reduced precious metal cost, enabling sustainable production of alcohols and fuels from renewable feedstocks [1].

Urea Fuel Cell for Wastewater-to-Energy Conversion

P-doped Ni-Pd/MWCNT catalyst delivers 3.1-fold higher current density (1897.76 mA/cm²) and 5.0-fold higher peak power density (3.825 mW/cm²) compared to non-P analogs, making it suitable for direct urea fuel cells treating nitrogen-rich wastewater [1]. The system simultaneously removes urea pollutants while generating electricity, providing a dual benefit in municipal or agricultural wastewater treatment facilities [1].

Hydrogen Production via Steam Reforming

Ni-Pd/γ-Al₂O₃ catalysts offer enhanced catalytic stability and hydrogen selectivity over monometallic Ni catalysts, addressing the rapid deactivation issue that plagues pure Ni systems in POSR processes [1]. This catalyst formulation is particularly suited for on-site hydrogen generation in refineries or fuel cell vehicle refueling stations where extended catalyst lifetime directly reduces operational expenditures [1].

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